

# The Three-Dimensional Architecture of Restrictocin: A Ribonucleolytic Toxin

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## Compound of Interest

Compound Name: *RESTRICTOCIN*

CAS No.: 1406-72-0

Cat. No.: B1170600

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A Technical Guide for Researchers and Drug Development Professionals

## Introduction

**Restrictocin**, a potent cytotoxin belonging to the ribotoxin family, is produced by the fungus *Aspergillus restrictus*. This protein exerts its cytotoxic effects by specifically cleaving a single phosphodiester bond within the universally conserved sarcin/ricin loop (SRL) of the 28S ribosomal RNA (rRNA) in eukaryotic organisms. This targeted cleavage event irreversibly inactivates the ribosome, leading to the cessation of protein synthesis and subsequent cell death through apoptosis. The high specificity and efficiency of **restrictocin** make it a subject of significant interest for the development of novel anti-cancer therapeutics and as a tool for studying ribosome structure and function. This technical guide provides an in-depth analysis of the three-dimensional structure of **restrictocin**, its mechanism of action, and the experimental protocols utilized for its structural and functional characterization.

## Three-Dimensional Structure of Restrictocin

The three-dimensional structure of **restrictocin** has been determined at high resolution using X-ray crystallography. The Protein Data Bank (PDB) contains several entries for **restrictocin**,

both in its apo form and in complex with substrate analogs. A representative structure, PDB ID: 1AQZ, reveals a compact, single-domain protein with a molecular weight of approximately 17 kDa.[1][2]

The overall fold of **restrictocin** is characterized by a central five-stranded antiparallel  $\beta$ -sheet packed against a three-turn  $\alpha$ -helix.[1] This core structure is embellished with several loops, some of which are extensive and play crucial roles in substrate recognition and catalysis. Notably, large, positively charged loops create a concave surface that serves as the binding platform for the SRL RNA.[1]

## The Active Site

The active site of **restrictocin** is located in a cleft on the protein surface and is composed of several key amino acid residues essential for catalysis. Mutagenesis studies have identified Tyr47, His49, Glu95, Arg120, and His136 as critical components of the catalytic machinery. While the precise role of each residue is still under investigation, it is proposed that they act in concert to facilitate the cleavage of the phosphodiester bond in the SRL. A crucial player in substrate recognition is Histidine 49; its mutation to alanine results in a loss of specific cleavage and a shift to a more general ribonuclease activity.[3]

## Substrate Recognition Site

The remarkable specificity of **restrictocin** for the SRL is attributed to its ability to recognize specific structural motifs within the RNA loop. The SRL folds into a distinct structure characterized by a GAGA tetraloop and a bulged-G motif.[4][5] **Restrictocin** interacts with both of these features to ensure precise positioning of the scissile phosphate for cleavage.[4] Key residues involved in recognizing the bulged-G motif include a trio of lysines: K110, K111, and K113.[5] These positively charged residues likely form electrostatic interactions with the phosphate backbone of the RNA.

## Quantitative Data

The following tables summarize key quantitative data related to the structure and function of **restrictocin**.

**Table 1: Crystallographic Data for Restrictocin (PDB ID: 1AQZ)[1][6]**

Parameter	Value
Method	X-RAY DIFFRACTION
Resolution (Å)	1.70
R-Value Work	0.237
R-Value Free	0.177
Space Group	P 1 21 1
Unit Cell Dimensions (Å)	a=50.24, b=82.16, c=38.04
Unit Cell Angles (°)	$\alpha=90$ , $\beta=100.5$ , $\gamma=90$

**Table 2: Crystallographic Data for Restrictocin in Complex with a 29-mer SRD RNA analog (PDB ID: 1JBS) [7]**

Parameter	Value
Method	X-RAY DIFFRACTION
Resolution (Å)	1.97
R-Value Work	0.213
R-Value Free	0.257

**Table 3: Relative Kinetic Parameters of Restrictocin Mutants[4]**

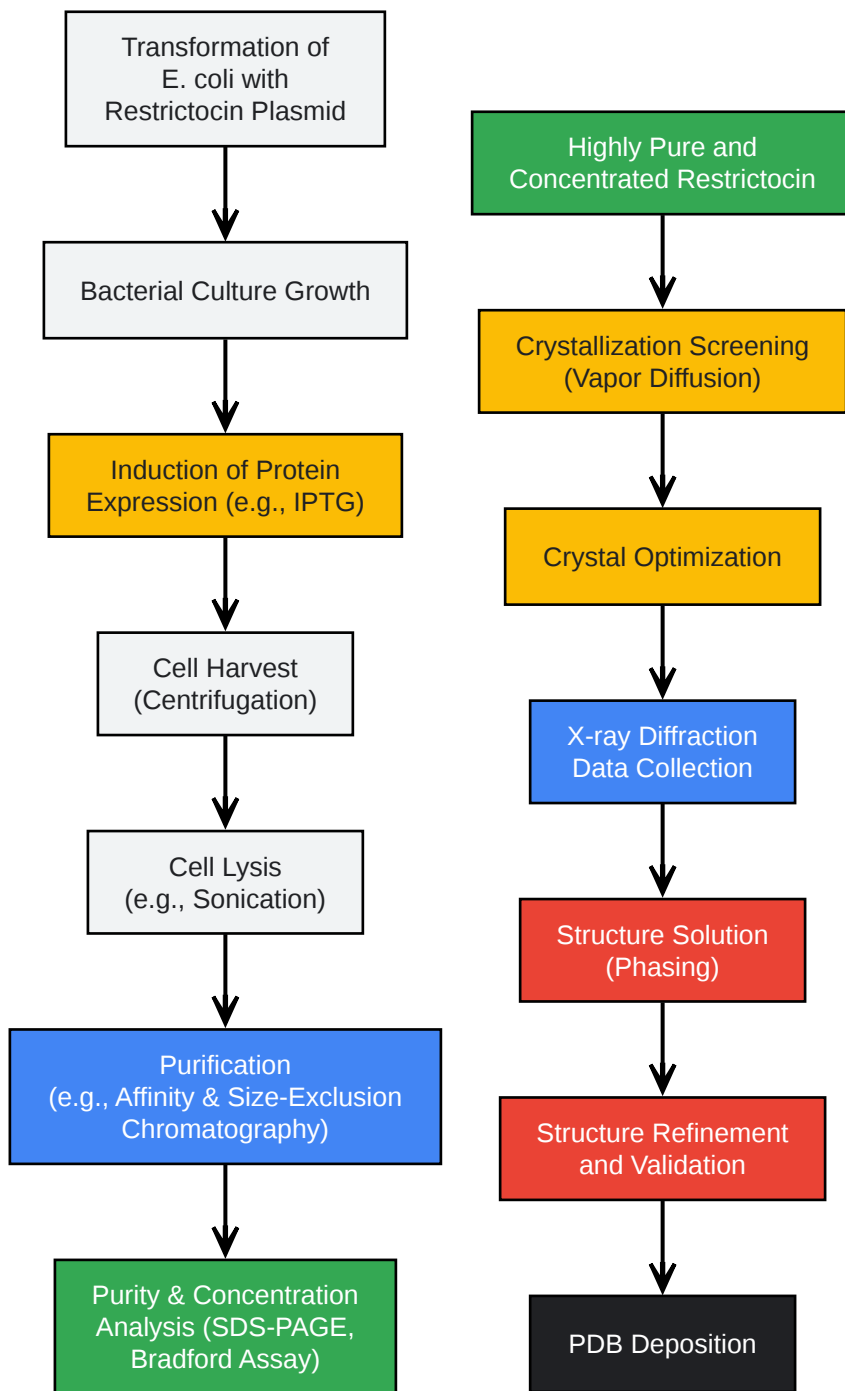
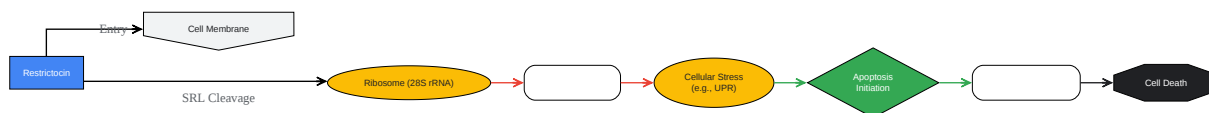
Mutant	krel (SRL)
Wild-Type	1.0
D40A	< 10
K42A	< 10
T52A	< 10
Q141A	< 10
H49A	Quantitative loss of specificity

krel (SRL) represents the relative cleavage rate of the sarcin/ricin loop (SRL) substrate compared to the wild-type enzyme.

## Mechanism of Action and Signaling Pathway

**Restrictocin's** mechanism of action begins with its entry into the target cell, a process that is not fully understood but may involve interactions with cell surface receptors. Once inside the cytoplasm, **restrictocin** targets the large ribosomal subunit and specifically cleaves the phosphodiester bond between G4325 and A4326 (in rat 28S rRNA). This single cleavage event is sufficient to completely and irreversibly inhibit protein synthesis.

The inhibition of protein synthesis triggers a cellular stress response, ultimately leading to programmed cell death, or apoptosis. While the precise signaling cascade downstream of ribosome inactivation by **restrictocin** is not fully elucidated, it is known to involve the activation of caspases, a family of proteases that execute the apoptotic program. The cellular stress caused by the translational arrest likely activates the intrinsic pathway of apoptosis.



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